Bromperidol

antipsychotic efficacy clinical trial schizophrenia

Bromperidol (CAS 10457-90-6), a first-generation butyrophenone antipsychotic, is structurally analogous to haloperidol but uniquely differentiated by bromine substitution on the phenyl ring. For clinical settings or research protocols prioritizing maximum initial response in acute psychotic states, bromperidol offers a 17-percentage-point absolute improvement in efficacy over haloperidol (55% vs. 38% response rate). Its extended elimination half-life of 31.1 hours (vs. 27.1 hours for haloperidol) enables consistent plasma concentrations with once-daily dosing, a pharmacokinetic advantage for maintenance therapy and adherence-sensitive protocols. Specifically beneficial for populations with negative symptoms or social withdrawal, its mild disinhibiting property enhances social integration without exacerbating adverse effects. With selective D2 dopamine receptor antagonism and no confounding anti-5-HT2A activity, it is an optimal tool compound for D2-specific signaling pathway research and comparative studies against atypical antipsychotics. Procure this agent to leverage its quantifiable efficacy, pharmacokinetic, and pharmacological differentiators.

Molecular Formula C21H23BrFNO2
Molecular Weight 420.3 g/mol
CAS No. 10457-90-6
Cat. No. B1667933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromperidol
CAS10457-90-6
Synonymsomoperidol
bromperidol
bromperidol hydrochloride
bromperidol, 82Br-labeled
C-C 2489-21
Impromen
R 11,333
Tesoprel
Molecular FormulaC21H23BrFNO2
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
InChIKeyRKLNONIVDFXQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromperidol (CAS 10457-90-6) Procurement Guide: Product Specifications and Clinical Differentiation for Butyrophenone Antipsychotic Selection


Bromperidol (CAS 10457-90-6) is a first-generation antipsychotic belonging to the butyrophenone class, discovered at Janssen Pharmaceutica in 1966 and structurally analogous to haloperidol, differing primarily by the substitution of a chlorine atom with a bromine atom on the phenyl ring [1]. The compound functions as a potent dopamine D2 receptor antagonist with high affinity for central dopamine receptors, and is indicated for the treatment of schizophrenia and related psychotic disorders . An ester prodrug formulation, bromperidol decanoate, is available as a long-acting depot injectable for maintenance therapy [2]. While bromperidol shares the core pharmacodynamic properties characteristic of the butyrophenone class, several key quantitative differentiators—including receptor binding kinetics, pharmacokinetic half-life parameters, clinical efficacy rates in controlled trials, and distinct activating properties—render it a non-interchangeable selection relative to haloperidol and other comparator antipsychotics for specific therapeutic and research applications.

Why Haloperidol and Other First-Generation Antipsychotics Cannot Be Automatically Substituted for Bromperidol


Despite belonging to the same butyrophenone class, bromperidol exhibits quantifiable pharmacological and clinical differences that preclude automatic therapeutic interchange with haloperidol, chlorpromazine, perphenazine, or fluphenazine. Substitution without consideration of these differential parameters introduces measurable risks including altered efficacy outcomes (with response rate differences exceeding 15 percentage points in some studies), divergent pharmacokinetic profiles (elimination half-life differences of 4–6 hours between bromperidol and haloperidol), and distinct side effect trajectories that impact patient adherence and long-term outcomes [1]. Furthermore, the depot decanoate formulation of bromperidol demonstrates relapse rate differences quantified at nearly 4-fold higher versus haloperidol/fluphenazine decanoate comparators, underscoring that even within long-acting injectable formulations, in-class substitution is not pharmacologically equivalent [2]. The evidence summarized below provides the quantitative foundation for selecting bromperidol based on specific clinical or research requirements rather than assuming class-level interchangeability.

Bromperidol (CAS 10457-90-6) Comparative Evidence: Head-to-Head Data Against Haloperidol and Class Comparators


Clinical Efficacy: Bromperidol Demonstrates Superior Response Rate Versus Haloperidol in Largest Comparative Trial

In the largest comparative clinical trial conducted, bromperidol at a daily dose of 3 to 12 mg exhibited significantly greater overall efficacy than the same dose range of haloperidol. Specifically, 55% of patients receiving bromperidol demonstrated slight to marked improvement, compared with only 38% of patients receiving haloperidol—a quantified absolute difference of 17 percentage points favoring bromperidol [1].

antipsychotic efficacy clinical trial schizophrenia

Receptor Binding: Bromperidol D2 Receptor Affinity and 5-HT2A Activity Profile Relative to Comparators

Bromperidol exhibits high affinity for central dopamine D2 receptors, consistent with the butyrophenone class . A radioreceptor assay study measuring anti-D2 and anti-5-HT2A activities in plasma from 182 schizophrenia patients demonstrated that bromperidol, like haloperidol, possesses potent anti-D2 activity but lacks meaningful anti-5-HT2A activity—in contrast to second-generation antipsychotics such as risperidone, zotepine, perospirone, and olanzapine, which exhibit both anti-D2 and anti-5-HT2A activity [1]. This distinguishes bromperidol from atypical antipsychotics while positioning it pharmacologically equivalent to haloperidol in terms of receptor selectivity profile.

receptor binding D2 dopamine receptor 5-HT2A serotonin receptor

Pharmacokinetic Differentiation: Extended Elimination Half-Life of Bromperidol Versus Haloperidol

A direct comparative pharmacokinetic study in schizophrenic patients revealed that bromperidol exhibits a longer elimination half-life than haloperidol. Specifically, the β-phase elimination half-life of bromperidol was measured at 31.1 hours, compared with 27.1 hours for haloperidol—a difference of 4.0 hours or approximately 15% longer half-life for bromperidol [1]. This extended half-life supports a once-daily dosing regimen with demonstrated equivalent plasma concentrations whether administered as a single daily dose or in divided doses three times daily, whereas haloperidol plasma concentrations were lower with once-daily administration compared to divided dosing [1].

pharmacokinetics elimination half-life dosing regimen

Activating and Disinhibiting Effect: Qualitative Differentiation from Haloperidol in Clinical Behavior

Multiple controlled clinical studies have documented a qualitative differentiation between bromperidol and haloperidol with respect to behavioral activation. After 2 weeks of treatment, an improvement in the energy score was observed for bromperidol but not for haloperidol, emphasizing a disinhibiting effect unique to bromperidol [1]. A separate double-blind evaluation in chronic psychotic patients confirmed that bromperidol favors social integration through a mild but definite activating property compared to haloperidol, at equivalent antipsychotic doses of 4–8 mg daily for bromperidol versus 4 mg twice daily for haloperidol [2]. This activating effect has been noted across multiple comparative studies without concomitant increase in adverse effects [3].

activating effect social integration disinhibition

Long-Acting Injectable (Depot) Formulation: Comparative Relapse Risk with Bromperidol Decanoate

Bromperidol decanoate, the depot injectable formulation of bromperidol, has been evaluated in randomized controlled trials against other long-acting antipsychotics. A Cochrane systematic review found that patients allocated to fluphenazine decanoate or haloperidol decanoate had significantly fewer relapses than those receiving bromperidol decanoate, with a risk ratio (RR) of 3.92 (95% CI 1.05 to 14.60) across 77 patients in 2 RCTs. The number needed to harm (NNH) for relapse with bromperidol decanoate was 6 (95% CI 2 to 341) [1]. Additionally, patients on bromperidol decanoate required additional antipsychotic medication more frequently than comparator groups, though this difference did not reach statistical significance (RR 1.72, 95% CI 0.7 to 4.2) [1].

depot antipsychotic long-acting injectable relapse prevention

Extrapyramidal Side Effect Profile: Comparable Frequency and Severity to Haloperidol and Other Reference Drugs

Extrapyramidal symptoms (EPS) represent the most frequently reported adverse effects of bromperidol treatment, with incidence rates varying from 20% to 80% in non-comparative studies [1]. In direct comparative trials, extrapyramidal side effects occurred with similar frequency and severity after bromperidol compared with haloperidol, chlorpromazine, and perphenazine. A 28-day double-blind trial of 47 schizophrenic patients randomly assigned to bromperidol or haloperidol found extrapyramidal signs were frequent but adverse effects were equally distributed between treatment groups with no statistically significant differences . This equivalence in EPS burden distinguishes bromperidol from newer atypical antipsychotics but positions it as pharmacologically interchangeable with haloperidol from a tolerability standpoint.

extrapyramidal symptoms adverse effects tolerability

Bromperidol (CAS 10457-90-6) Application Scenarios: Evidence-Based Research and Clinical Use Cases


Scenario 1: Maximizing Initial Antipsychotic Response in Acute Psychosis

For clinical settings or research protocols prioritizing maximum initial response rate in acutely psychotic patients, bromperidol offers a quantifiable efficacy advantage. The largest comparative trial demonstrates a 55% improvement rate with bromperidol versus 38% with haloperidol at equivalent doses [1]. This 17-percentage-point absolute difference supports bromperidol selection when initial therapeutic momentum is critical. Additionally, the documented faster onset of action compared to haloperidol, chlorpromazine, and perphenazine provides further rationale for bromperidol use in acute treatment initiation [1].

Scenario 2: Once-Daily Dosing for Improved Medication Adherence

Bromperidol's extended elimination half-life of 31.1 hours—approximately 15% longer than haloperidol's 27.1 hours—enables consistent plasma concentrations with once-daily dosing, a pharmacokinetic advantage for outpatient maintenance therapy and adherence-sensitive research protocols [2]. This distinguishes bromperidol from haloperidol, which demonstrates lower plasma concentrations with once-daily versus divided dosing regimens [2]. Procurement of bromperidol is therefore indicated when simplified dosing schedules are a priority for patient adherence or study protocol standardization.

Scenario 3: Behavioral Activation in Patients with Negative Symptoms or Social Withdrawal

For patient populations presenting with prominent negative symptoms, social withdrawal, or behavioral blunting, bromperidol's mild but definite activating and disinhibiting property offers a therapeutic differentiation from haloperidol. Clinical trials document improved energy scores at 2 weeks and enhanced social integration with bromperidol that are not observed with haloperidol [3]. This activating effect occurs without exacerbation of adverse effects, making bromperidol the preferred butyrophenone in scenarios where maintaining or restoring social engagement and functional capacity is a treatment objective [4].

Scenario 4: Receptor Profiling Studies Requiring Pure D2 Antagonism

Bromperidol is suitable for in vitro and in vivo research applications requiring selective D2 dopamine receptor antagonism without confounding anti-5-HT2A serotonergic activity. Radioreceptor assay data confirm that bromperidol, like haloperidol, lacks meaningful anti-5-HT2A activity, in contrast to second-generation antipsychotics that exhibit dual receptor occupancy [5]. This pharmacological purity makes bromperidol a valuable tool compound for dissecting D2-specific signaling pathways and for comparative studies against atypical antipsychotics. Researchers procuring bromperidol for receptor binding studies should note its high affinity for central dopamine D2 receptors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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